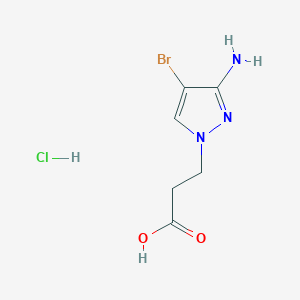

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is a halogenated pyrazole derivative with a propanoic acid backbone. The compound features a bromine substituent at the 4-position and an amino group at the 3-position of the pyrazole ring, along with a hydrochloride salt to enhance solubility.

Properties

IUPAC Name |

3-(3-amino-4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2.ClH/c7-4-3-10(9-6(4)8)2-1-5(11)12;/h3H,1-2H2,(H2,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFONESIXBNNJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431962-69-4 | |

| Record name | 1H-Pyrazole-1-propanoic acid, 3-amino-4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431962-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogen derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural distinction between 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride and 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride () lies in the substituents on the pyrazole ring:

Key Observations :

- Substituent Effects: The bromine atom in the target compound is a heavy halogen, which may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding).

- Positional Isomerism: The amino group’s position (3 vs. 4) alters hydrogen-bonding capacity and steric effects, which could influence binding to biological targets like enzymes or receptors.

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from its analog:

- Solubility : Both compounds are hydrochloride salts, suggesting moderate aqueous solubility.

- Molecular Weight : The analog’s molecular weight (223.15 g/mol) is relatively low, but the bromine substituent in the target compound would increase its molecular weight significantly (Br: ~80 g/mol vs. CF₃: ~69 g/mol).

Pharmacological Implications

- Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in proteins, whereas the trifluoromethyl group’s electronegativity could enhance membrane permeability .

- Amino Group Position: The 3-amino group in the target compound may favor interactions with acidic residues in active sites, while the 4-amino group in the analog might align better with basic residues.

Biological Activity

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : C6H9BrClN3O2

- Molecular Weight : 270.51 g/mol

- IUPAC Name : 2-amino-3-(4-bromopyrazol-1-yl)propanoic acid; hydrochloride

Biological Activity

The biological activity of this compound is primarily attributed to its pyrazole nucleus, which is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain synthesized pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For example, related pyrazole derivatives were effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

The mechanism by which 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. It is hypothesized that the bromine substituent enhances the compound's ability to interact with molecular targets, thereby modulating biological responses .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Study on Anti-inflammatory Effects :

- Antimicrobial Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification strategies for 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride?

- Methodological Answer :

- Synthesis : A common approach involves coupling pyrazole derivatives with propanoic acid precursors. For example, diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) facilitate pyrazole ring functionalization .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization in 2-propanol ensures high purity .

- Key Considerations : Monitor reaction progress via TLC to avoid over-alkylation.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the bromo-pyrazole moiety and propanoic acid backbone. For example, the amino group’s resonance appears at δ 4.2–5.0 ppm .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify purity (>98%) and molecular weight (e.g., exact mass: 305.56 for CHBrClNO) .

- Elemental Analysis : Confirm stoichiometry of Br, Cl, and N via combustion analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer :

- Steric and Electronic Control : Use bulky directing groups (e.g., aryl sulfonyl) to bias bromination to the 4-position of the pyrazole ring .

- Catalytic Optimization : Transition metals like Pd(0) or Cu(I) can enhance cross-coupling efficiency for bromine substitution .

- Case Study : In aza-Michael reactions, kinetic vs. thermodynamic control (e.g., low-temperature conditions) resolves regioselectivity conflicts between amino and bromo groups .

Q. What strategies reconcile discrepancies in reaction yields reported across studies?

- Methodological Answer :

- Variable Screening : Optimize solvent polarity (e.g., dichloromethane vs. DMF) and temperature (–15°C vs. RT) to replicate high-yield conditions (e.g., 70–85%) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-alkylated derivatives) that reduce yield .

- Mechanistic Insights : Density functional theory (DFT) calculations can predict intermediates, guiding protocol adjustments .

Q. How do structural analogs of this compound inform SAR studies in drug discovery?

- Methodological Answer :

- Core Modifications : Replace the bromo group with chloro or nitro groups to assess binding affinity changes (e.g., CAS 1244059-23-1 for bromo-to-nitro analogs) .

- Backbone Variations : Compare with 3-(imidazo[1,2-a]pyridin-3-yl)propanoic acid derivatives to evaluate metabolic stability .

- Data Integration : Tabulate IC values across analogs (example below):

| Analog Structure | Target (e.g., Kinase X) | IC (nM) | Reference |

|---|---|---|---|

| Bromo-substituted | 120 ± 15 | ||

| Chloro-substituted | 250 ± 20 | ||

| Nitro-substituted | 85 ± 10 |

Experimental Design Challenges

Q. What precautions are necessary to stabilize the amino and bromo groups during synthesis?

- Methodological Answer :

- Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired nucleophilic reactions .

- Bromo Stability : Avoid strong bases (e.g., NaOH) to prevent elimination; instead, use mild conditions (pH 6–7) .

- Inert Atmosphere : Conduct reactions under N or Ar to inhibit oxidation of the amino group .

Q. How can researchers validate the compound’s biological activity without commercial assay kits?

- Methodological Answer :

- In-House Assays : Develop fluorescence polarization assays targeting pyrazole-binding proteins (e.g., kinase inhibition).

- Positive Controls : Compare with known inhibitors (e.g., SB-423562 hydrochloride for osteoporosis targets) .

- Dose-Response Curves : Use 3-fold serial dilutions (1 nM–10 μM) to calculate EC values .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer :

- Solvent Systems : Discrepancies arise from using aqueous buffers (pH-dependent solubility) vs. organic solvents (e.g., DMSO) .

- Polymorphism : Recrystallization solvents (2-propanol vs. ethanol) can produce different crystalline forms with distinct solubilities .

- Standardization : Adopt USP protocols for solubility testing (e.g., shake-flask method) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.